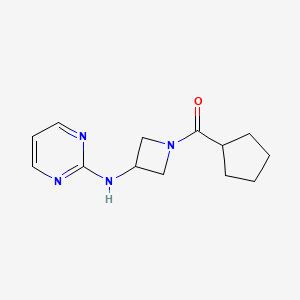

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine

Description

N-(1-Cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound featuring a pyrimidin-2-amine core linked to a substituted azetidine moiety. The azetidine ring (a four-membered saturated heterocycle) is functionalized at the 1-position with a cyclopentanecarbonyl group, introducing both rigidity and lipophilicity. This structural motif is characteristic of kinase inhibitors or receptor-targeting agents, where the pyrimidine scaffold often serves as a hinge-binding domain, while the substituents modulate selectivity and pharmacokinetic properties .

These analogs highlight the importance of substituent chemistry in tuning molecular interactions and biological activity.

Properties

IUPAC Name |

cyclopentyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c18-12(10-4-1-2-5-10)17-8-11(9-17)16-13-14-6-3-7-15-13/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBAMJHSQLQFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological pathways and interactions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are derived from substitutions on the pyrimidin-2-amine core or modifications to the azetidine/cyclopentane groups. Below is a comparative analysis based on evidence from synthesis, characterization, and therapeutic applications:

Table 1: Structural and Physicochemical Comparison

Key Comparative Findings

Substituent Effects on Bioactivity

- Aromatic vs. Aromatic substituents (e.g., T130’s chlorophenyl) enhance π-π stacking but may reduce solubility, whereas the aliphatic cyclopentane in the target compound could mitigate this issue.

- The cyclopentanecarbonyl group in the target compound may offer better metabolic stability .

Therapeutic Potential

- Pyrimidin-2-amine derivatives are frequently explored as kinase inhibitors (e.g., imatinib analogs in ). The target compound’s azetidine moiety may confer selectivity for specific kinase isoforms, akin to the pyridinyl groups in SynHet’s N-(4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .

Challenges and Opportunities

- Data Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the evidence. Predictions are based on structural analogs.

- Optimization : The azetidine ring’s strain could be exploited for targeted drug delivery, though synthetic complexity may increase compared to simpler phenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.